molecular formula C24H35NO4 B033313 (2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate CAS No. 187224-28-8

(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

Cat. No. B033313
M. Wt: 401.5 g/mol
InChI Key: PGXVZDBDYJGWCM-DOFZRALJSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex organic synthesis methods. For example, the synthesis of tetra-deuterated pAEA from 2-aminoethyl dihydrogen phosphate-1,1,2,2-d(4) and the target compound has been achieved, highlighting the intricate steps required to produce such specialized molecules (Cheng et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using X-ray crystallography and conformational analysis. These studies reveal the spatial arrangement of atoms within the molecules and their geometric configurations, which are crucial for understanding the compound's reactivity and properties (Zubarev et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives are pivotal in exploring its reactivity and potential applications. For instance, studies on the synthesis and reactivity of related compounds provide insights into the mechanisms and outcomes of various chemical reactions, such as ring-closing metathesis and hydrogenation processes (Mathys & Kraft, 2014).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are essential for determining the compound's suitability for specific applications. Research on similar compounds highlights the importance of these properties in the practical use and handling of these chemicals (Bortolini et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are critical for the compound's applications in synthesis and manufacturing. Studies on similar compounds shed light on these aspects, providing valuable information for future research and application development (Schomaker et al., 2007).

Scientific Research Applications

Icosapent Ethyl in Cardiovascular Disease Prevention

Icosapent ethyl, a derivative of eicosapentaenoic acid (EPA), is an example of a compound with significant research interest due to its cardiovascular benefits. It is approved for reducing triglyceride levels in patients with severe hypertriglyceridemia and has shown efficacy in reducing the risk of ischemic events, including myocardial infarction and stroke, in patients at risk for cardiovascular disease (Kim & McCormack, 2014); (Jia et al., 2020).

Environmental Impacts and Toxicity Studies

The review by Bedoux et al. (2012) on the antimicrobial agent triclosan (TCS) highlights the environmental persistence and toxicity concerns of certain synthetic compounds. It details how TCS, used in various consumer products, can degrade into potentially more toxic compounds, indicating the importance of studying the environmental fate and toxicological impacts of synthetic chemicals (Bedoux et al., 2012).

Synthesis and Reactivity in Material Science

Another area of research relevance is the synthesis and structural systematics of polyicosahedral clusters for materials science applications, as discussed by Teo and Zhang (1995). This work illustrates the complexity and potential of using structured metallic clusters in creating advanced materials, which could relate to the synthetic pathways or structural analysis of the compound (Teo & Zhang, 1995).

Safety And Hazards

This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area . Protective equipment such as gloves, protective clothing, eye protection, and face protection should be worn .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24(28)29-25-22(26)20-21-23(25)27/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXVZDBDYJGWCM-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-dioxopyrrolidin-1-yl) (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate

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